molecular formula C18H19ClF3N5OS B10934807 3-chloro-N-[2-(diethylamino)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[2-(diethylamino)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10934807
M. Wt: 445.9 g/mol
InChI Key: QGQKRKQUHYVNSN-UHFFFAOYSA-N
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Description

3-Chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a chloro group, a diethylaminoethyl side chain, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the chloro group, and attachment of the diethylaminoethyl and thienyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N~2~-[2-(dimethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-Chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-Chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of 3-chloro-N~2~-[2-(diethylamino)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19ClF3N5OS

Molecular Weight

445.9 g/mol

IUPAC Name

3-chloro-N-[2-(diethylamino)ethyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H19ClF3N5OS/c1-3-26(4-2)8-7-23-17(28)15-14(19)16-24-11(12-6-5-9-29-12)10-13(18(20,21)22)27(16)25-15/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,23,28)

InChI Key

QGQKRKQUHYVNSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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